N-Acetyl-D-glucosamine-13C-3

Description

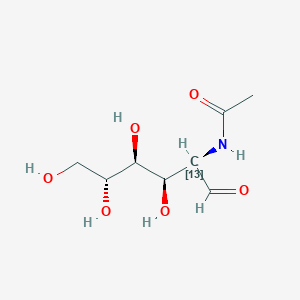

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1 |

InChI Key |

MBLBDJOUHNCFQT-HVMWSBINSA-N |

Isomeric SMILES |

CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is N-Acetyl-D-glucosamine-13C-3?

An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3

Introduction

This compound is a stable isotope-labeled form of N-Acetyl-D-glucosamine (GlcNAc), a naturally occurring monosaccharide derived from glucose.[1] In this labeled variant, three of the eight carbon atoms in the molecule are replaced with the heavy isotope, Carbon-13. This isotopic substitution makes the molecule heavier than its native counterpart without altering its chemical properties, rendering it an ideal tracer for biological research.

Stable isotope-labeled compounds are invaluable tools in metabolic research, primarily used for quantitation and flux analysis.[1] this compound serves as an internal standard for highly accurate and selective quantification of endogenous GlcNAc in complex biological samples using mass spectrometry.[2][3] Furthermore, it is employed in metabolic flux analysis (MFA) to trace the path of GlcNAc as it is incorporated into various cellular pathways, providing quantitative insights into the dynamics of glycoconjugate biosynthesis and signaling.[1][4] This guide provides a comprehensive overview of its properties, applications, key signaling pathways, and detailed experimental protocols relevant to researchers in metabolic science and drug development.

Physicochemical Properties

The fundamental chemical characteristics of this compound are identical to its unlabeled form, with the key difference being its increased molecular weight due to the incorporation of three ¹³C atoms.

| Property | Value | Source |

| Systematic Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (labeled with ¹³C at 3 positions) | [5] |

| Synonyms | ¹³C₃-GlcNAc, N-Acetyl-2-amino-2-deoxy-D-glucose-¹³C₃ | [1] |

| Molecular Formula | [¹³C]₃C₅H₁₅NO₆ | [5] |

| Molecular Weight | Approx. 224.19 g/mol | Calculated |

| Unlabeled MW | 221.21 g/mol | [5][6][7] |

| Physical Form | Solid, powder | [8] |

| Melting Point (unlabeled) | 211 °C (decomposes) | [8][9] |

| Solubility (unlabeled) | Soluble in water (50 mg/mL) | [8] |

| Storage Temperature | -20°C | [8] |

Core Applications in Research

Quantitative Mass Spectrometry

A primary application of this compound is its use as an internal standard for the absolute quantification of unlabeled GlcNAc.[2] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the labeled standard is spiked into a biological sample. Since the labeled and unlabeled forms co-elute and have nearly identical ionization efficiencies but different masses, the ratio of their signal intensities allows for precise quantification, correcting for sample loss during preparation and matrix effects during analysis.[2][3]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to measure the rates (fluxes) of metabolic pathways within a cell under steady-state or dynamic conditions.[10][11] By introducing this compound into a cell culture system, researchers can trace the incorporation of the ¹³C label into downstream metabolites and complex glycoconjugates.[4] Analysis of the mass isotopologue distribution in key molecules like UDP-GlcNAc via mass spectrometry reveals the relative contributions of different biosynthetic routes, such as the salvage pathway versus de novo synthesis.[10][12]

Involvement in Key Signaling Pathways

GlcNAc is a central node in cellular metabolism, primarily through its role in the Hexosamine Biosynthesis Pathway (HBP) and the subsequent post-translational modification of proteins known as O-GlcNAcylation.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated sugar nucleotide, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[13][14][15] This pathway begins by shunting a small percentage (2-5%) of glucose from glycolysis.[16] UDP-GlcNAc is the universal donor substrate for the synthesis of glycoproteins, proteoglycans, and glycolipids. Cells can synthesize UDP-GlcNAc de novo from fructose-6-phosphate or through a salvage pathway that utilizes free GlcNAc.[13][17] this compound directly enters this salvage pathway, where it is phosphorylated and ultimately converted to ¹³C-labeled UDP-GlcNAc.

Caption: The Hexosamine Biosynthesis Pathway (HBP) and Salvage Pathway.

O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[18][19] This process is catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT) adds the modification, and O-GlcNAcase (OGA) removes it.[20] O-GlcNAcylation acts as a nutrient sensor, directly linking the metabolic state (via UDP-GlcNAc levels) to the regulation of signaling pathways, transcription, and protein stability.[18][21] It often competes with phosphorylation for the same or adjacent sites, creating a complex regulatory interplay that influences numerous cellular processes, including insulin signaling, stress response, and cell cycle progression.[16][21]

Caption: The dynamic cycle of protein O-GlcNAcylation.

Experimental Protocols

Protocol 1: Representative Synthesis of N-Acetyl-D-glucosamine

This protocol outlines a general method for the N-acetylation of glucosamine. The synthesis of an isotopically labeled version requires starting with the corresponding ¹³C-labeled D-glucosamine precursor.

-

Preparation: Suspend D-glucosamine hydrochloride in methanol.

-

Base Treatment: Add an equimolar amount of sodium methoxide in methanol to the suspension. This neutralizes the hydrochloride, precipitating sodium chloride and leaving D-glucosamine base in a supersaturated solution.

-

Filtration: Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold methanol.

-

Acetylation: Immediately add 1.5 to 2.0 equivalents of acetic anhydride to the filtrate at room temperature.

-

Reaction: Agitate the reaction mixture for 1-2 hours. Crystallization of N-Acetyl-D-glucosamine typically begins during this time.

-

Isolation: Allow the mixture to stand overnight to complete crystallization. Collect the crystalline product by filtration.

-

Purification: Wash the crystals with cold methanol and then diethyl ether. Dry the product under vacuum to yield pure N-Acetyl-D-glucosamine.

Protocol 2: Quantification of GlcNAc by GC-MS/MS using a ¹³C-Labeled Internal Standard

This protocol is adapted from established methods for quantifying N-acetylhexosamines in biological samples.[2][3][22]

-

Sample Preparation:

-

To 100 µL of biological sample (e.g., cell lysate, supernatant), add a known concentration of this compound as the internal standard.

-

Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

Alkoximation: Reconstitute the dried extract in 20 µL of 2% ethoxyamine hydrochloride in pyridine. Incubate at 25°C for 120 minutes to protect the carbonyl group.[3]

-

Trimethylsilylation: Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 50 minutes to silylate hydroxyl groups, increasing volatility for GC analysis.[3]

-

-

GC-MS/MS Analysis:

-

Inject 1 µL of the derivatized sample onto the GC-MS/MS system.

-

Use an appropriate capillary column (e.g., DB-5ms).

-

Establish a temperature program to separate the derivatized GlcNAc from other metabolites. A representative program starts at 70°C, ramps to 260°C, and then to 310°C.[2]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for both the unlabeled GlcNAc and the ¹³C₃-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the specific transitions of both the analyte and the internal standard.

-

Calculate the concentration of endogenous GlcNAc by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

| Parameter | Typical Setting |

| Injection Volume | 1 µL (Splitless) |

| Inlet Temperature | 220-250°C |

| Carrier Gas | Helium (Constant Flow) |

| GC Column | Agilent DB-5ms or equivalent |

| MS Ionization | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

Protocol 3: Workflow for a Metabolic Labeling Experiment

This protocol describes a general workflow for tracing the metabolic fate of this compound in a cell culture system.

Caption: General workflow for a stable isotope tracing experiment.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its utility as an internal standard enables robust and accurate quantification of a key metabolite, while its application as a metabolic tracer provides deep insights into the complex and interconnected pathways of glycan biosynthesis and signaling. By allowing for the precise measurement of metabolic fluxes through the HBP and into downstream processes like O-GlcNAcylation, this compound helps to unravel the intricate regulatory roles of nutrient sensing pathways in both health and disease, from cancer to diabetes and neurodegeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetyl-D-glucosamine [webbook.nist.gov]

- 7. N-Acetyl-D-glucosamine (CAS 7512-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. N-アセチル-D-グルコサミン ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]

- 10. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 15. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. researchwithrutgers.com [researchwithrutgers.com]

- 18. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 20. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

N-Acetyl-D-glucosamine-13C-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide implicated in a wide array of biological processes, most notably as a key substrate in the hexosamine biosynthetic pathway (HBP) leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). This activated sugar nucleotide is the donor for O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope. To unravel the intricate roles of GlcNAc in cellular metabolism and signaling, stable isotope-labeled analogs are indispensable tools. This guide focuses on N-Acetyl-D-glucosamine-13C-3, a specific isotopologue where one carbon atom at the third position of the glucosamine ring is replaced with a heavy carbon-13 isotope. This strategic labeling allows for precise tracking of the molecule through metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Properties

This compound is an isotopically labeled form of N-Acetyl-D-glucosamine. The presence of the 13C isotope at the C-3 position provides a unique mass signature for tracing its metabolic fate.

Chemical Structure:

The fundamental structure of N-Acetyl-D-glucosamine consists of a glucose molecule where the hydroxyl group at the C-2 position is replaced by an acetamido group. In this compound, the carbon atom at the 3-position of the pyranose ring is a 13C isotope.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of N-Acetyl-D-glucosamine and its 13C-labeled analogue is provided below. While specific experimental data for the 13C-3 isotopologue is limited, the properties are expected to be very similar to the unlabeled compound and other singly 13C-labeled versions.

| Property | Value | Reference |

| Chemical Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [1] |

| Synonyms | GlcNAc, NAG | [2] |

| CAS Number | 478529-39-4 | |

| Molecular Formula | C₇¹³CH₁₅NO₆ | |

| Molecular Weight | ~222.20 g/mol | |

| Exact Mass | ~222.093 g/mol (calculated for 1-13C) | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 211 °C (decomposes) | [4] |

| Solubility | Soluble in water (50 mg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

Signaling and Metabolic Pathways

This compound serves as a valuable tracer for elucidating the dynamics of the Hexosamine Biosynthesis Pathway (HBP) and subsequent O-GlcNAcylation. By introducing this labeled precursor, researchers can track its incorporation into UDP-GlcNAc and ultimately onto target proteins.

The Hexosamine Biosynthesis and O-GlcNAcylation Pathway

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. This pathway is a key cellular sensor of nutrient availability.

Caption: The Hexosamine Biosynthesis and O-GlcNAcylation Pathway.

This diagram illustrates how exogenously supplied this compound can enter the salvage pathway, where it is phosphorylated to GlcNAc-6-P-13C-3 by N-acetylglucosamine kinase (NAGK). This labeled intermediate then merges with the main HBP, leading to the formation of UDP-GlcNAc with the 13C label at the third carbon of the glucosamine moiety. The O-GlcNAc transferase (OGT) then transfers this labeled GlcNAc onto serine or threonine residues of target proteins, while O-GlcNAcase (OGA) removes it, allowing for dynamic cycling.

Experimental Protocols

The primary application of this compound is in metabolic flux analysis (MFA) to quantify the flow of carbon through the HBP and related pathways. Below is a generalized experimental workflow for a 13C-MFA study using this tracer.

13C Metabolic Flux Analysis Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine (GlcNAc), an amide derivative of the monosaccharide glucose, is a fundamental component of numerous biopolymers, including bacterial cell walls and the chitin exoskeletons of arthropods.[1] Its isotopically labeled form, particularly with Carbon-13 (¹³C), serves as an invaluable tool in metabolic research, drug development, and clinical diagnostics. The incorporation of ¹³C allows for the tracing of GlcNAc through various metabolic pathways, such as the hexosamine biosynthetic pathway (HBP), and enables the quantification of glycans in therapeutic proteins and disease biomarkers. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of ¹³C labeled N-Acetyl-D-glucosamine, focusing on chemical and chemoenzymatic approaches. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Chemical Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine

The chemical synthesis of ¹³C labeled N-Acetyl-D-glucosamine predominantly involves the N-acetylation of a ¹³C labeled D-glucosamine precursor. The feasibility of this approach is supported by the commercial availability of various isotopologues of ¹³C labeled D-glucosamine hydrochloride.[1][2][3][] The general principle of this synthesis is the reaction of the amino group of D-glucosamine with an acetylating agent, typically acetic anhydride.

Logical Workflow for Chemical Synthesis

Caption: General workflow for the chemical synthesis of ¹³C labeled N-Acetyl-D-glucosamine.

Experimental Protocol: N-acetylation of ¹³C-D-Glucosamine Hydrochloride

This protocol is adapted from established methods for the synthesis of unlabeled N-Acetyl-D-glucosamine. Researchers should adjust quantities based on the specific isotopic enrichment and desired scale.

Materials:

-

¹³C Labeled D-glucosamine hydrochloride (commercially available with various labeling patterns, e.g., D-Glucosamine-1-¹³C hydrochloride[2])

-

Methanol

-

Sodium methoxide or other suitable base (e.g., sodium carbonate)

-

Acetic anhydride

-

Ethanol

-

Ether

-

Activated charcoal (for decolorization if necessary)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

-

Preparation of D-glucosamine free base:

-

Suspend ¹³C labeled D-glucosamine hydrochloride in methanol.

-

Add a stoichiometric equivalent of a base, such as sodium methoxide, to the suspension. This will neutralize the hydrochloride and precipitate sodium chloride, leaving the ¹³C labeled D-glucosamine free base in solution.

-

Filter the mixture to remove the precipitated salt.

-

-

N-acetylation:

-

To the filtrate containing the ¹³C labeled D-glucosamine, add acetic anhydride. The reaction is typically carried out at room temperature with stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Purification and Crystallization:

-

Upon completion of the reaction, the ¹³C labeled N-Acetyl-D-glucosamine may precipitate from the solution. The product can be collected by filtration.

-

For further purification, the crude product can be recrystallized. A common method is to dissolve the product in a minimal amount of hot water, followed by the addition of ethanol and then ether to induce crystallization.

-

If the solution is colored, it can be treated with activated charcoal before crystallization.

-

The resulting crystals are then filtered, washed with a cold solvent like ethanol or ether, and dried under vacuum.

-

Quantitative Data for Chemical Synthesis

The following table summarizes typical reaction parameters and outcomes for the chemical synthesis of N-Acetyl-D-glucosamine. While these values are for unlabeled synthesis, they provide a strong baseline for the synthesis of their ¹³C labeled counterparts.

| Parameter | Value | Reference |

| Starting Material | D-glucosamine hydrochloride | |

| Acetylating Agent | Acetic Anhydride | |

| Solvent | Methanol or Water | |

| Yield | 65% - 90% | [5] |

| Purity | >99% after recrystallization | [6] |

Chemoenzymatic Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine

A second, more elaborate chemoenzymatic strategy involves starting from a simpler ¹³C labeled precursor, such as ¹³C-glucose, and utilizing a series of enzymatic reactions to build the final product. This approach is often employed in cellular systems for metabolic labeling studies but can be adapted for in vitro synthesis.

Signaling Pathway for Enzymatic Synthesis from ¹³C-Glucose

References

- 1. d-glucosamine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 2. D -Glucosamine-1-13C 13C 99atom 143553-09-7 [sigmaaldrich.com]

- 3. omicronbio.com [omicronbio.com]

- 5. researchgate.net [researchgate.net]

- 6. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Acetyl-D-glucosamine-13C-3, a stable isotope-labeled monosaccharide crucial for advancements in metabolic research and drug development. This document details its chemical properties, identifies key suppliers, and outlines its significant applications, particularly in metabolic flux analysis and the study of O-GlcNAc cycling.

Core Compound Details

This compound is a derivative of N-Acetyl-D-glucosamine where the carbon atom at the third position of the glucosamine ring is replaced with a stable carbon-13 (¹³C) isotope. This isotopic labeling allows for the precise tracing of the molecule through various metabolic pathways without interfering with biological processes.

CAS Number: 478529-39-4[1]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 478529-39-4 | [1] |

| Molecular Formula | C₇¹³CH₁₅NO₆ | MedChemExpress |

| Molecular Weight | ~222.20 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | Typically ≥98% | General Supplier Information |

| Storage | -20°C | General Supplier Information |

Key Suppliers

Several reputable suppliers specialize in isotopically labeled compounds and offer this compound. Researchers are advised to request a certificate of analysis from their chosen supplier to ensure the quality and isotopic enrichment of the compound.

-

MedChemExpress: A prominent supplier of a wide range of research chemicals and biochemicals, including various isotopically labeled compounds.[1]

-

Omicron Biochemicals, Inc.: Specializes in the custom synthesis of stable isotope-labeled carbohydrates, nucleosides, and their derivatives.

-

Santa Cruz Biotechnology, Inc.: A leading provider of biochemicals for life science research.

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in metabolic studies. The ¹³C label enables researchers to track the incorporation and conversion of this sugar derivative in cellular processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C-labeled substrates like this compound, scientists can trace the flow of carbon atoms through metabolic networks. This provides a detailed understanding of cellular metabolism under various physiological and pathological conditions. The data generated from these studies are invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.

Investigating O-GlcNAc Cycling

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process, known as O-GlcNAc cycling, is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAc cycling has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3][4][5]

This compound serves as a vital tool for studying the dynamics of O-GlcNAcylation. By labeling the pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), researchers can monitor the turnover rates of this modification on specific proteins and gain insights into the intricate interplay between metabolism and cellular signaling.

Experimental Protocols and Methodologies

The following sections provide a generalized workflow and a conceptual signaling pathway relevant to the use of this compound in metabolic labeling studies.

General Metabolic Labeling Workflow

This workflow outlines the fundamental steps for a typical metabolic labeling experiment using this compound. Specific parameters such as cell type, incubation time, and concentration of the labeled substrate should be optimized for each experimental system.

Hexosamine Biosynthesis and O-GlcNAcylation Pathway

The diagram below illustrates the entry of N-Acetyl-D-glucosamine into the hexosamine biosynthesis pathway, leading to the formation of UDP-GlcNAc and subsequent protein O-GlcNAcylation. The position of the ¹³C label from this compound is highlighted.

This guide serves as a foundational resource for researchers embarking on studies involving this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and the technical documentation provided by suppliers is highly recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAc cycling: implications for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hexosamine Biosynthetic Pathway (HBP): The Nexus of Nutrient Sensing and UDP-GlcNAc Synthesis

An In-depth Technical Guide on the Biological Role of N-Acetyl-D-glucosamine in Glycosylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that plays a central role in cellular metabolism and signaling primarily through its incorporation into complex glycans. As the core component of the activated sugar donor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), it is integral to two major forms of protein glycosylation: N-linked glycosylation and O-linked GlcNAcylation (O-GlcNAcylation). UDP-GlcNAc is synthesized via the hexosamine biosynthetic pathway (HBP), which functions as a critical nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2][3] While N-linked glycosylation is a stable modification essential for protein folding and trafficking within the secretory pathway, O-GlcNAcylation is a dynamic and reversible modification of nuclear, cytoplasmic, and mitochondrial proteins.[1][4] This latter process, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a key signaling mechanism that rivals phosphorylation in its scope and importance.[2][5] Aberrant GlcNAc-mediated glycosylation is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes and pathways involved prime targets for therapeutic development.[5][6][7] This guide provides a detailed overview of the synthesis and function of GlcNAc in glycosylation, outlines key experimental methodologies for its study, and explores its significance as a target for drug discovery.

The biological activities of GlcNAc are contingent on its conversion to the high-energy sugar nucleotide UDP-GlcNAc. This conversion is primarily accomplished through the Hexosamine Biosynthetic Pathway (HBP), a metabolic route that shunts a small fraction (approximately 2-5%) of cellular glucose.[3][8] The HBP integrates inputs from major metabolic pathways, positioning UDP-GlcNAc levels as a sensitive readout of the cell's nutrient status.[1][9]

The de novo synthesis of UDP-GlcNAc involves four key enzymatic steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate (from glycolysis) and glutamine to glucosamine-6-phosphate.[10][11]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA) acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate, using acetyl-CoA as the donor.[12]

-

N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6-phosphate to GlcNAc-1-phosphate.[12]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the final step, converting GlcNAc-1-phosphate and UTP to UDP-GlcNAc.[12][13]

Additionally, cells can utilize a salvage pathway, converting available GlcNAc or glucosamine back into HBP intermediates to generate UDP-GlcNAc.[11][14] Because the HBP relies on glucose, glutamine, acetyl-CoA, and UTP, the cellular pool of UDP-GlcNAc is a direct reflection of carbohydrate, amino acid, fatty acid, and energy metabolism.[2][14] This makes the HBP a critical hub for nutrient sensing.[3][15]

The Role of GlcNAc in Glycosylation

UDP-GlcNAc is the universal donor substrate for the enzymatic addition of GlcNAc to proteins and lipids.[14][16] This process manifests in two fundamentally different, yet equally critical, forms of protein glycosylation.

N-linked Glycosylation

N-linked glycosylation involves the attachment of a complex, branched oligosaccharide (glycan) to the amide nitrogen of an asparagine residue, typically within the consensus sequence Asn-X-Ser/Thr.[17] This process begins in the endoplasmic reticulum (ER) and is further modified in the Golgi apparatus. UDP-GlcNAc is essential for the synthesis of the dolichol-linked precursor oligosaccharide, which is the foundation for all N-glycans. N-linked glycosylation is a stable modification critical for the proper folding, stability, quality control, and trafficking of most secretory and membrane-bound proteins.[14][16]

O-linked N-acetylglucosamine (O-GlcNAcylation)

In stark contrast to the complex structures of N-glycans, O-GlcNAcylation is the addition of a single GlcNAc molecule to the hydroxyl group of serine or threonine residues on proteins.[2][18] This modification occurs predominantly on nuclear, cytoplasmic, and mitochondrial proteins.[5] O-GlcNAcylation is a highly dynamic and reversible process, analogous to phosphorylation, governed by the balanced activities of two key enzymes:[2][4]

-

O-GlcNAc Transferase (OGT): The "writer" enzyme that catalyzes the addition of O-GlcNAc from UDP-GlcNAc onto proteins.[19]

-

O-GlcNAcase (OGA): The "eraser" enzyme that removes the O-GlcNAc modification.[19]

This rapid cycling allows O-GlcNAcylation to function as a critical cellular signaling mechanism that responds swiftly to changes in nutrient availability and cellular stress.[8][20]

O-GlcNAcylation as a Central Signaling Hub

The function of O-GlcNAcylation as a nutrient-sensitive signaling modification is vast, impacting thousands of proteins and influencing nearly every major cellular process.[5] A key mechanism of its action is its intricate interplay, or "crosstalk," with protein phosphorylation.

Crosstalk with Phosphorylation

O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a competitive or reciprocal relationship.[8][18] The addition of a bulky, uncharged O-GlcNAc moiety can sterically hinder the addition of a negatively charged phosphate group by a kinase, and vice versa. This dynamic interplay allows the cell to integrate nutrient status (via O-GlcNAc) with growth factor and stress signaling (via phosphorylation) to fine-tune protein function, stability, and localization.[9][15]

Regulation of Cellular Processes

O-GlcNAcylation has been shown to regulate a myriad of signaling pathways and transcription factors.

-

Insulin Signaling: Elevated O-GlcNAcylation of key proteins in the insulin signaling cascade, such as IRS1 and Akt, can impair their phosphorylation and subsequent activation, contributing to insulin resistance in type 2 diabetes.[9][21]

-

Transcription: Many transcription factors, including c-Myc and NF-κB, are O-GlcNAcylated.[5][22] This modification can alter their stability, DNA-binding affinity, and transcriptional activity, thereby linking nutrient status directly to gene expression programs that control growth and metabolism.

-

Cancer Biology: Aberrantly high levels of O-GlcNAcylation are a common feature of cancer cells.[2][21] For example, O-GlcNAcylation of the transcription coactivator YAP prevents its inhibitory phosphorylation, promoting its nuclear translocation and the expression of pro-proliferative genes.[19]

Methodologies for Studying GlcNAc-mediated Glycosylation

Elucidating the site-specific function of N- and O-linked glycosylation requires a sophisticated toolbox of biochemical and analytical techniques.

Experimental Protocols

Protocol 1: Chemoenzymatic Labeling for O-GlcNAc Detection and Enrichment This method provides a highly specific way to tag O-GlcNAcylated proteins for detection or enrichment prior to mass spectrometry.[23][24]

-

Protein Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve post-translational modifications, including the use of OGA inhibitors (e.g., Thiamet-G).

-

Enzymatic Labeling: Incubate the lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the sugar donor UDP-N-azidoacetylgalactosamine (UDP-GalNAz). The Y289L GalT enzyme specifically transfers the GalNAz moiety onto terminal GlcNAc residues, thereby installing a bio-orthogonal azide handle.[23]

-

Click Chemistry Reaction: React the azide-labeled proteins with an alkyne-containing reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The reporter can be:

-

Biotin-alkyne: For enrichment using streptavidin beads.[24]

-

Fluorophore-alkyne: For detection by in-gel fluorescence or Western blot.

-

-

Downstream Analysis:

-

Enrichment: Use streptavidin-coated beads to pull down biotin-tagged proteins.

-

Analysis: Eluted proteins can be identified by Western blot or digested for mass spectrometry-based proteomics to identify O-GlcNAcylated proteins and their modification sites.[23]

-

Protocol 2: Analysis of N-linked Glycans by LC-MS This protocol details the standard method for releasing, purifying, and analyzing the N-glycan profile of a glycoprotein mixture.[25][26]

-

Protein Denaturation: Denature the glycoprotein sample (e.g., from isolated cell membranes) to ensure efficient enzyme access. This is often done with a surfactant and heat.[27]

-

Enzymatic Glycan Release: Treat the sample with Peptide-N-glycosidase F (PNGase F). This enzyme specifically cleaves the bond between the asparagine residue and the innermost GlcNAc of the N-glycan, releasing the entire oligosaccharide intact.[28]

-

Glycan Purification: Separate the released N-glycans from the deglycosylated peptides and other sample components. Solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase is commonly used.[27]

-

Fluorescent Labeling (Optional but Recommended): Derivatize the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide). This enhances detection sensitivity for liquid chromatography and ionization efficiency for mass spectrometry.

-

LC-MS Analysis: Separate the labeled glycans using HILIC-UPLC or HPLC coupled to a fluorescence detector and a high-resolution mass spectrometer.[25] The retention time, fluorescence signal, and mass-to-charge ratio are used to identify and quantify individual glycan structures.

Data Presentation: Quantitative Glycoproteomics Methods

Quantitative analysis is essential for understanding how glycosylation changes in response to stimuli or in disease states.[29] Mass spectrometry-based approaches are the primary tools for this purpose.[30]

| Method | Principle | Type of Data Generated | Advantages | Limitations |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" isotope-containing amino acids. Labeled cell populations are mixed, and the relative abundance of glycopeptides is determined by the intensity ratio of heavy/light peptide pairs in the mass spectrometer.[31] | Relative Quantification | High accuracy and precision; allows for mixing samples at the earliest stage, minimizing experimental variability. | Limited to cultured cells; can be expensive; incomplete labeling can complicate data analysis. |

| 18O-Labeling | Following PNGase F-mediated release of N-glycans in the presence of H218O, the asparagine residue at the former glycosylation site incorporates two 18O atoms. Comparing the 18O/16O peak ratios allows for quantification of site occupancy.[29] | Relative Quantification (Site Occupancy) | Applicable to any sample type, including tissues and biofluids. | Potential for incomplete labeling and back-exchange can affect accuracy. |

| Label-Free Quantification (LFQ) | The relative abundance of glycopeptides is determined by comparing the signal intensity (e.g., peak area or spectral counts) of the same peptide across different LC-MS/MS runs.[29] | Relative Quantification | Applicable to any sample type; no expensive isotopic labels required; simpler experimental setup. | Requires highly reproducible chromatography and instrumentation; susceptible to run-to-run variation; generally less precise than labeling methods. |

| Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | A targeted mass spectrometry approach where the instrument is programmed to specifically monitor for a known glycopeptide precursor ion and its specific fragment ions. The signal intensity is proportional to the amount of the target.[30][32] | Relative or Absolute Quantification (with standards) | Extremely high sensitivity and selectivity; wide dynamic range; highly reproducible. | Requires prior knowledge of the target glycopeptide and its fragmentation pattern; can only monitor a limited number of targets per run. |

Therapeutic Targeting of GlcNAc-mediated Glycosylation

The central role of the HBP and O-GlcNAcylation in sensing metabolic state and regulating signaling makes them attractive targets for drug development, particularly in diseases characterized by metabolic dysregulation.[1][33]

-

Cancer: Cancer cells often exhibit altered glucose metabolism (the Warburg effect) and aberrant glycosylation patterns.[7][34] This includes elevated flux through the HBP and increased overall O-GlcNAcylation, which promotes the activity of oncoproteins and supports cell proliferation.[2][5] Therefore, inhibitors targeting key enzymes like GFAT, OGT, or OGA are being actively explored as potential anti-cancer therapeutics.[1][7] Furthermore, altered cell surface glycans, known as tumor-associated carbohydrate antigens (TACAs), can be targeted with monoclonal antibodies or antibody-drug conjugates for selective tumor killing.[][36]

-

Diabetes and Metabolic Syndrome: Hyperglycemia leads to increased flux through the HBP, resulting in elevated O-GlcNAcylation of proteins involved in insulin signaling and glucose metabolism.[18] This "glucose toxicity" is a key contributor to insulin resistance.[9][21] Modulating O-GlcNAc levels with OGT or OGA inhibitors could potentially restore normal signaling and improve glucose homeostasis.

-

Neurodegenerative Diseases: O-GlcNAcylation has a complex and often protective role in the brain. For instance, O-GlcNAcylation of the tau protein can inhibit its hyperphosphorylation, a key pathological event in Alzheimer's disease.[5][6] Consequently, OGA inhibitors that increase O-GlcNAc levels are being investigated as a therapeutic strategy for neurodegenerative disorders.[5]

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of O-GlcNAc in chronic diseases of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. O-GlcNAcomics – Revealing Roles of O-GlcNAcylation in Disease Mechanisms and Development of Potential Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. mdpi.com [mdpi.com]

- 17. Glycosylation Quantitative Proteomic Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 19. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 20. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 26. Structural analysis of N- and O-glycans released from glycoproteins | Springer Nature Experiments [experiments.springernature.com]

- 27. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

- 28. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]

- 31. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]

- 32. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | O-GlcNAcylation in ischemic diseases [frontiersin.org]

- 34. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 36. mdpi.com [mdpi.com]

Principle of Stable Isotope Labeling with N-Acetyl-D-glucosamine-¹³C₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to numerous diseases, making the quantitative analysis of this modification essential for advancing biomedical research and therapeutic development. Stable isotope labeling, coupled with mass spectrometry-based proteomics, has emerged as a powerful strategy for the dynamic and site-specific quantification of O-GlcNAcylation. This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc) for stable isotope labeling of O-GlcNAcylated proteins. We will detail the metabolic incorporation of ¹³C₃-GlcNAc through the salvage pathway, present comprehensive experimental protocols, and summarize key quantitative data. Furthermore, this guide includes detailed diagrams of the relevant biochemical pathways and experimental workflows to facilitate a thorough understanding of this powerful analytical technique.

Introduction to O-GlcNAcylation and Stable Isotope Labeling

O-GlcNAcylation is a reversible enzymatic process that involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to the serine or threonine residues of nuclear and cytoplasmic proteins.[1] This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). Unlike complex glycosylation, O-GlcNAcylation is a dynamic modification that, much like phosphorylation, cycles in response to cellular stimuli and nutrient availability.

Quantitative analysis of O-GlcNAcylation is challenging due to its low stoichiometry and the labile nature of the glycosidic bond.[2] Stable isotope labeling has become a cornerstone for accurate and sensitive quantification in proteomics.[3] This approach involves the metabolic incorporation of a "heavy" isotope-labeled precursor into the molecule of interest. The resulting mass shift allows for the differentiation and relative quantification of labeled versus unlabeled species by mass spectrometry (MS).

While ¹³C₆-glucose is a commonly used precursor for labeling O-GlcNAc through the de novo Hexosamine Biosynthetic Pathway (HBP), direct labeling with isotopically labeled GlcNAc, such as ¹³C₃-GlcNAc, offers a more direct route through the GlcNAc salvage pathway.[1][4]

The Principle of ¹³C₃-GlcNAc Labeling

The core principle of stable isotope labeling with ¹³C₃-GlcNAc lies in its metabolic incorporation into the cellular pool of UDP-N-acetylglucosamine (UDP-GlcNAc), the sugar donor for O-GlcNAcylation. This process occurs via the N-acetylglucosamine salvage pathway.

The N-Acetylglucosamine Salvage Pathway

Cells can salvage free GlcNAc from the breakdown of glycoproteins or from the extracellular environment. The salvage pathway involves the phosphorylation of GlcNAc by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the latter part of the Hexosamine Biosynthetic Pathway to be converted into UDP-GlcNAc. By providing cells with ¹³C₃-GlcNAc, the salvage pathway directly produces ¹³C₃-labeled UDP-GlcNAc, which is subsequently used by OGT to modify target proteins.

References

- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]

Tracing Metabolic Fates: An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide in cellular metabolism, serving as a fundamental building block for glycoproteins, glycolipids, and other essential macromolecules. The stable isotope-labeled variant, N-Acetyl-D-glucosamine-13C-3, has emerged as a powerful tool for researchers to trace the intricate metabolic pathways involving GlcNAc, particularly the Hexosamine Biosynthetic Pathway (HBP). By introducing a carbon-13 (¹³C) label at the third carbon position, scientists can track the journey of this molecule and its metabolites through various cellular processes using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This in-depth guide provides a comprehensive overview of the application of this compound in metabolic tracing, complete with quantitative data, detailed experimental protocols, and visualizations of the core metabolic pathways.

The Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the essential amino sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for O-GlcNAcylation and the synthesis of N-glycans, proteoglycans, and glycolipids. Dysregulation of the HBP has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate. This initial and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). The subsequent steps involve acetylation, mutase, and pyrophosphorylase reactions to yield UDP-GlcNAc.

Caption: The Hexosamine Biosynthetic and Salvage Pathways.

Quantitative Data Presentation

The following tables summarize quantitative data from a study utilizing [¹³C₂]-glucosamine to trace its incorporation into key metabolites of the hexosamine biosynthetic pathway in cultured cells. While the specific tracer is not N-Acetyl-D-glucosamine-¹³C-3, the data provides valuable insights into the flux through the HBP and the downstream synthesis of UDP-GlcNAc. The fractional enrichment represents the percentage of the metabolite pool that has incorporated the ¹³C label.

Table 1: Fractional ¹³C Enrichment in HBP Metabolites

| Metabolite | Cell Line 1: Fractional Enrichment (%) | Cell Line 2: Fractional Enrichment (%) |

| Glucosamine-6-Phosphate | 75.3 ± 4.2 | 68.9 ± 5.1 |

| N-Acetyl-D-glucosamine-6-Phosphate | 82.1 ± 3.8 | 77.5 ± 4.5 |

| UDP-N-Acetyl-D-glucosamine (UDP-GlcNAc) | 65.7 ± 5.5 | 60.2 ± 6.3 |

Data is presented as mean ± standard deviation.

Table 2: Mass Isotopologue Distribution of UDP-GlcNAc

| Isotopologue | Cell Line 1: Relative Abundance (%) | Cell Line 2: Relative Abundance (%) |

| M+0 (Unlabeled) | 34.3 ± 5.5 | 39.8 ± 6.3 |

| M+1 | 5.8 ± 1.1 | 6.7 ± 1.3 |

| M+2 (from ¹³C₂-Glucosamine) | 59.9 ± 6.2 | 53.5 ± 7.1 |

Data is presented as mean ± standard deviation. M+n represents the mass of the metabolite plus n daltons due to the incorporation of ¹³C atoms.

Experimental Protocols

This section provides a detailed methodology for a typical metabolic tracing experiment using ¹³C-labeled N-Acetyl-D-glucosamine in cultured mammalian cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Caption: A typical experimental workflow for metabolic tracing.

Metabolic Labeling of Mammalian Cells

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing N-Acetyl-D-glucosamine-¹³C-3 at a known concentration (e.g., 1 mM). The base medium should be formulated to support cell growth and can be customized depending on the experimental goals.

-

Labeling: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled GlcNAc. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the cells.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Phase Separation: Add chloroform and water to the cell suspension to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:1:0.8). Vortex thoroughly and centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/DNA (interphase) fractions.

-

Sample Preparation for Analysis: Carefully collect the polar phase containing the water-soluble metabolites, including UDP-GlcNAc and its precursors. Dry the samples under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis

-

Derivatization: To increase the volatility of the polar metabolites for GC analysis, perform a derivatization step. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Parameters:

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Program: Implement a temperature gradient to separate the metabolites (e.g., start at 80°C, hold for 2 min, then ramp to 300°C at 10°C/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

-

-

Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the different mass isotopologues of the metabolites of interest. The relative abundance of M+n ions will indicate the degree of ¹³C incorporation.

NMR Spectroscopy Analysis

-

Sample Preparation: Resuspend the dried polar metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC.

-

¹³C NMR: Directly detects the ¹³C nuclei, providing information on which carbon positions are labeled.

-

¹H-¹³C HSQC: Shows correlations between protons and their directly attached carbons, allowing for the assignment of ¹³C signals and the determination of positional isotopomers.

-

-

Data Analysis: Process and analyze the NMR spectra to determine the specific carbon atoms that have been labeled with ¹³C. This provides detailed information on the metabolic pathways that have been active.

Conclusion

N-Acetyl-D-glucosamine-¹³C-3 is an invaluable tool for elucidating the dynamics of the Hexosamine Biosynthetic Pathway and its connections to other central metabolic routes. The ability to trace the fate of this labeled monosaccharide provides researchers with a powerful method to investigate the role of the HBP in health and disease. By combining stable isotope labeling with advanced analytical techniques like GC-MS and NMR, scientists can obtain detailed quantitative data on metabolic fluxes, offering critical insights for the development of novel therapeutic strategies targeting metabolic dysregulation. The protocols and data presented in this guide serve as a foundational resource for researchers embarking on metabolic tracing studies with N-Acetyl-D-glucosamine-¹³C-3.

Discovery and development of N-Acetyl-D-glucosamine analogs

An In-depth Technical Guide to the Discovery and Development of N-Acetyl-D-glucosamine Analogs

Introduction

N-acetyl-D-glucosamine (GlcNAc), an amide derivative of the monosaccharide glucose, is a fundamental building block in numerous biological systems.[1] It is a key component of bacterial cell wall peptidoglycan, the fungal cell wall polymer chitin, and various oligosaccharides in the extracellular matrix of animal cells.[1][2][3] Beyond its structural roles, GlcNAc is increasingly recognized as a critical signaling molecule, particularly through the post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation.[1][2][4] This dynamic process, analogous to phosphorylation, regulates the function of a wide array of proteins, including transcription factors and enzymes, thereby influencing gene expression, cell metabolism, and stress responses.[1][5]

The therapeutic potential of GlcNAc has been explored in various disease contexts, notably in autoimmune disorders like multiple sclerosis and inflammatory bowel disease, where it can modulate immune responses.[6][7][8] However, the clinical application of GlcNAc is often hindered by the requirement for very high concentrations to achieve a biological effect and its limited cell membrane permeability.[6] These limitations have spurred the discovery and development of GlcNAc analogs designed to have improved potency, specificity, and pharmacokinetic properties. This guide provides a detailed overview of the core strategies behind the development of these analogs, their therapeutic applications, the experimental protocols used to validate them, and the key signaling pathways they modulate.

Therapeutic Applications and Analog Development Strategies

The development of GlcNAc analogs is primarily focused on three key therapeutic areas: autoimmune diseases, neurodegenerative disorders, and cancer. The strategies employed involve modifying the GlcNAc scaffold to either enhance its natural biological activity or to inhibit specific enzymatic pathways.

Analogs for Autoimmune Diseases: Enhancing N-Glycan Branching

In autoimmune diseases, T-cell hyperactivity is a central pathological feature. The branching of N-linked glycans on the surface of T-cells is a critical regulator of their activation and growth.[6][9] High levels of N-glycan branching inhibit T-cell receptor signaling and promote an anti-inflammatory state.[7] GlcNAc can enhance this branching, but its efficacy is low.

To overcome this, researchers at the University of California, Irvine, developed GlcNAc analogs modified with hydrophobic functional groups.[6] These modifications increase the lipophilic properties of the molecule, enhancing its entry into cells.[6] Once inside, cellular enzymes convert these analogs back into GlcNAc, leading to a significant increase in N-glycan branching at concentrations up to 1000-fold lower than that required for unmodified GlcNAc.[6] This approach provides a promising therapeutic strategy for treating autoimmune diseases associated with low N-glycan branching, such as multiple sclerosis and rheumatoid arthritis.[6][7]

Analogs for Neurodegenerative Diseases and Cancer: Targeting O-GlcNAc Cycling

The dynamic addition and removal of a single GlcNAc moiety from serine and threonine residues of intracellular proteins (O-GlcNAcylation) is a key regulatory mechanism in cellular signaling.[10][11] This process is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[10][11] Dysregulation of O-GlcNAcylation is implicated in the pathogenesis of several neurodegenerative diseases and cancers.[12][13]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, augmenting O-GlcNAc levels has shown neuroprotective effects.[10][14] This has led to the development of potent and selective OGA inhibitors. These inhibitors, which are essentially GlcNAc analogs, block the removal of O-GlcNAc, thereby increasing its levels on key proteins like tau.[10][15] Increased O-GlcNAcylation of tau can compete with its hyperphosphorylation, a key pathological event in Alzheimer's disease, thus reducing the formation of neurofibrillary tangles.[15] Several OGA inhibitors have advanced to clinical trials for the treatment of these tauopathies.[10][15][16]

-

Cancer: Cancer cells often exhibit elevated levels of O-GlcNAcylation, which promotes their growth, metabolism, and survival.[11][13][17] This has made OGT a target for anti-cancer therapies. The development of OGT inhibitors aims to reduce the aberrant hyper-O-GlcNAcylation in cancer cells.[17] These inhibitors include UDP-GlcNAc analogs and other small molecules that compete with the natural substrate.[17] By inhibiting OGT, these compounds can disrupt cancer cell metabolism and signaling pathways, making them a potential therapeutic strategy.[11]

Analogs for Cancer: Inhibiting Hyaluronan Biosynthesis

Hyaluronan (HA), a glycosaminoglycan composed of repeating disaccharides of GlcNAc and glucuronic acid, is often overexpressed in tumors and plays a crucial role in cancer development, metastasis, and drug resistance.[18] Inhibiting HA biosynthesis is therefore an attractive strategy for cancer treatment.[18]

One approach involves a chain termination strategy using GlcNAc analogs. Researchers have synthesized analogs with modifications at the C-3 position, such as a fluorine atom.[18] These analogs can be incorporated into the growing HA chain by HA synthases. However, due to the modification, they act as "caps," preventing further elongation of the polymer. A fluorine-containing GlcNAc analog was found to significantly inhibit HA synthesis in pancreatic cancer cells and reduce their proliferation.[18]

Quantitative Data Summary

The following tables summarize the types of N-Acetyl-D-glucosamine analogs and their therapeutic applications.

Table 1: N-Acetyl-D-glucosamine Analogs and Their Mechanisms

| Analog Type | Modification | Primary Target/Mechanism | Disease Area | Reference(s) |

| Permeability-Enhanced Analogs | Addition of hydrophobic functional groups | Increases intracellular GlcNAc levels to enhance N-glycan branching on T-cells. | Autoimmune Diseases | [6] |

| OGA Inhibitors | Analogs of GlcNAc (e.g., Thiamet-G) designed to bind to the OGA active site. | Increases O-GlcNAcylation on nuclear and cytoplasmic proteins (e.g., Tau). | Neurodegenerative Diseases | [10][15] |

| OGT Inhibitors | UDP-GlcNAc substrate analogs (e.g., 5SGlcNAc) or small molecules. | Decreases O-GlcNAcylation on proteins involved in cancer cell proliferation and metabolism. | Cancer | [11][17][19][20] |

| Hyaluronan Chain Terminators | Fluorination or other modifications at the C-3 position of GlcNAc. | Blocks the elongation of the hyaluronan polymer by HA synthases. | Cancer | [18] |

| Multiply Fluorinated Analogs | Systematic deoxyfluorination at non-anomeric hydroxy positions. | Modulates protein affinity, metabolic stability, and lipophilicity for various applications. | General Drug Development | [21][22] |

Table 2: Therapeutic Applications and Preclinical/Clinical Status

| Therapeutic Application | Analog Strategy | Disease Model(s) | Status/Key Findings | Reference(s) |

| Multiple Sclerosis | Enhance N-glycan branching | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Oral GlcNAc treatment attenuates the clinical course of EAE. Analogs are 1000x more potent in vitro. | [6][7] |

| Alzheimer's Disease | OGA Inhibition | Transgenic tau mice models | OGA inhibitors reduce tau pathology and neurodegeneration. Several compounds (e.g., MK-8719, ASN-120,290) have entered clinical trials. | [10][15][16] |

| Pancreatic Cancer | Hyaluronan Synthesis Inhibition | Human pancreatic cancer cell lines (e.g., Panc-1) | 3-Fluoro-GlcNAc analog significantly reduces HA synthesis and cancer cell proliferation. | [18] |

| Various Cancers | OGT Inhibition | Various cancer cell lines (bladder, lung, etc.) | OGT inhibitors reduce global O-GlcNAcylation and exhibit cytotoxic effects in cancer cells. | [11][17] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of GlcNAc analogs. Below are representative protocols derived from the literature.

Protocol 1: Synthesis of a 3-Fluoro-N-acetyl-D-glucosamine Analog

This protocol is a composite based on the synthesis of fluorinated GlcNAc analogs intended for various applications, including as HA synthesis inhibitors.[18][21]

-

Protection of GlcNAc: Start with commercially available N-acetylglucosamine (GlcNAc). The amine group is often protected with a phthalimido (Phth) group, which provides better yields in subsequent fluorination steps. Other hydroxyl groups are protected using standard methods, for example, by forming an oxazoline intermediate.[18]

-

Fluorination: The most challenging step is the introduction of the fluorine atom at the C-3 position. This is typically achieved using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions (solvent, temperature) must be carefully optimized to control stereoselectivity.[21]

-

Deprotection and Acetylation: The protecting groups are then removed. For instance, a benzyl group can be removed by hydrogenolysis using Pd/C.[18] The free amine is then re-acetylated using acetic anhydride in pyridine.[18][23]

-

Final Acetylation: The remaining free hydroxyl groups are acetylated with acetic anhydride in pyridine to yield the final, fully acetylated product (e.g., 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside).[18]

-

Purification and Characterization: Throughout the synthesis, intermediates and the final product are purified using silica gel chromatography. The identity and purity of the compounds are confirmed by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: In Vitro Hyaluronan (HA) Synthesis Inhibition Assay

This protocol is used to assess the ability of GlcNAc analogs to inhibit HA production in cancer cells.[18]

-

Cell Culture: Human pancreatic cancer cells (e.g., Panc-1) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

Treatment: The cells are treated with varying concentrations of the GlcNAc analog (e.g., the 3-Fluoro analog) or a vehicle control for a specified period (e.g., 48-72 hours).

-

HA Quantification: HA is quantified from two sources: the conditioned media (secreted HA) and the cell surface (cell-associated HA).

-

Secreted HA: The culture media is collected, and HA levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Cell-associated HA: Cells are detached and treated with a protease to release cell-surface HA. The amount of HA is then quantified by ELISA.

-

-

Data Analysis: The amount of HA produced in treated cells is compared to the control group. The results are often normalized to the total protein content of the cells. A dose-response curve can be generated to determine the IC50 value of the analog.

Protocol 3: OGA/OGT Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of an analog on the activity of OGA or OGT.

-

Enzyme and Substrate Preparation: Recombinant human OGA or OGT enzyme is used. A specific peptide or protein substrate that is known to be O-GlcNAcylated is prepared. For OGT assays, the donor substrate UDP-GlcNAc is also required.

-

Inhibition Assay:

-

The enzyme (OGA or OGT) is pre-incubated with various concentrations of the inhibitor analog in an appropriate reaction buffer.

-

The reaction is initiated by adding the substrate (and UDP-GlcNAc for OGT).

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

-

Detection: The enzyme activity is measured by quantifying the product. This can be done in several ways:

-

For OGA: Measure the amount of GlcNAc released from the substrate.

-

For OGT: Measure the amount of UDP produced using a coupled assay system (e.g., UDP-Glo assay, which converts UDP to a luminescent signal).[24] Alternatively, measure the incorporation of a labeled GlcNAc analog (e.g., containing an azide group for click chemistry) onto the substrate protein.[19]

-

-

Data Analysis: Enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration of the analog required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for understanding the development and mechanism of action of GlcNAc analogs.

Caption: The Hexosamine Biosynthesis and O-GlcNAc Cycling Pathways.

Caption: Mechanism of GlcNAc Analogs in Autoimmune Disease.

Caption: General Workflow for GlcNAc Analog Development.

Caption: Mechanism of Hyaluronan Synthesis Inhibition by a GlcNAc Analog.

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAcylation in immunity and inflammation: An intricate system (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analogs of N-acetylglucosamine and The Therapeutic Use in Treating Autoimmune Diseases - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]

- 7. EP3134093A2 - Analogs of n-acetylglucosamine and uses thereof - Google Patents [patents.google.com]

- 8. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 9. mdpi.com [mdpi.com]

- 10. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycan Mimetics from Natural Products: New Therapeutic Opportunities for Neurodegenerative Disease [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. o-glcnacase-inhibitors-as-potential-therapeutics-for-the-treatment-of-alzheimer-s-disease-and-related-tauopathies-analysis-of-the-patent-literature - Ask this paper | Bohrium [bohrium.com]

- 17. How Nanotechniques Could Vitalize the O-GlcNAcylation-Targeting Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-based design of UDP-GlcNAc analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-13C-3 applications in glycobiology research

An In-depth Technical Guide to the Applications of N-Acetyl-D-glucosamine-13C-3 in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of this compound (¹³C-GlcNAc) in the field of glycobiology. Stable isotope labeling using ¹³C-GlcNAc has become an invaluable tool for tracing metabolic pathways, quantifying glycosylation dynamics, and understanding the complex roles of glycans in cellular processes. This document details the core applications, presents quantitative data, outlines experimental protocols, and provides visual diagrams of key pathways and workflows.

Introduction to N-Acetyl-D-glucosamine and ¹³C Labeling

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a building block for complex carbohydrates in all living organisms.[1][2] It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs)[1]. One of its most critical roles is in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins[3][4][5]. This modification is crucial for regulating protein function, signal transduction, and gene transcription[2][6].

The use of stable isotopes, such as Carbon-13 (¹³C), allows researchers to trace the metabolic fate of molecules like GlcNAc without the safety concerns associated with radioisotopes.[7][8][9] this compound, a specifically labeled variant, serves as a powerful tracer. When introduced to cells, it is processed through the salvage pathway and incorporated into various glycoconjugates.[10][11] This enables the differentiation and quantification of newly synthesized molecules from the pre-existing, unlabeled pool, providing deep insights into the dynamics of glycan biosynthesis and turnover.

Core Applications in Glycobiology

Metabolic Labeling and Flux Analysis

¹³C-GlcNAc is a key tool for metabolic flux analysis (MFA), particularly for studying the Hexosamine Biosynthetic Pathway (HBP).[7] The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar donor for glycosylation.[4][5][10]

By supplying cells with ¹³C-GlcNAc, researchers can trace its incorporation into UDP-GlcNAc and subsequent glycoconjugates.[10][12] This allows for the quantification of flux through the HBP salvage pathway and provides insights into how cells regulate this pathway in response to various stimuli or disease states.[10][11] For instance, studies have used ¹³C-labeled glucose to trace its conversion into UDP-GlcNAc, revealing how different cellular conditions alter the commitment of glucose to glycosylation.[13][14]

Quantitative Mass Spectrometry (MS)

Mass spectrometry is a primary analytical technique for identifying and quantifying changes in protein glycosylation. The incorporation of a ¹³C label from ¹³C-GlcNAc creates a predictable mass shift in glycans and glycopeptides, which can be readily detected by MS.[15][16] This mass difference allows for the precise quantification of glycosylation dynamics.

Key MS-based applications include:

-

Turnover Rate Analysis : By tracking the rate of incorporation of ¹³C-GlcNAc into specific glycoproteins, researchers can determine the turnover rates of O-GlcNAc modifications.[15]

-